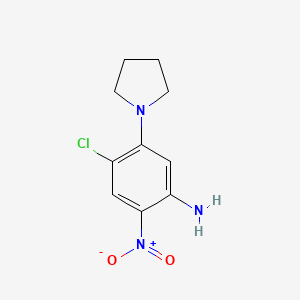

4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline

Descripción general

Descripción

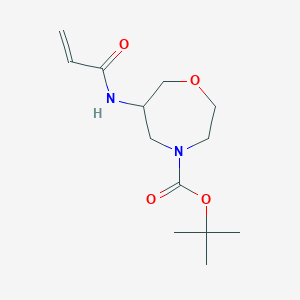

4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline is a chemical compound with the CAS Number: 87200-62-2 . It has a molecular weight of 241.68 and its IUPAC name is 4-chloro-2-nitro-5-(1-pyrrolidinyl)aniline .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline is represented by the linear formula C10H12ClN3O2 . The InChI code for this compound is 1S/C10H12ClN3O2/c11-7-5-10(14(15)16)8(12)6-9(7)13-3-1-2-4-13/h5-6H,1-4,12H2 .Physical And Chemical Properties Analysis

The physical form of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline is solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación

Nonlinear Optical Single Crystals

The compound has been used in the development of organic nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline molecules contained both intra- and intermolecular strong hydrogen bonding interactions .

Optoelectronics

The compound’s organic nonlinear optical (NLO) properties make it important in the design of devices in communication technologies . Organic materials with donor–acceptor π conjugation having NLO properties are important in this field .

Photonics

The compound’s organic NLO single crystals are of great consequence in the field of photonics . These crystals are light weight, low cost, easy to fabricate, and expressed enormous optical, laser and NLO properties .

Laser Technology

The compound’s organic NLO single crystals are also important in the field of laser technology . The laser utility limitation of the 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline crystal was expressed by laser beam-irradiated LDT analysis .

Drug Discovery

The pyrrolidine ring in the compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Design of New Biological Profiles

The stereogenicity of carbons in the pyrrolidine ring highlights how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This is due to the different binding mode to enantioselective proteins .

Safety And Hazards

The safety information for 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. The precautionary statements include measures to take in case of exposure or if specific incidents occur .

Propiedades

IUPAC Name |

4-chloro-2-nitro-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-7-5-10(14(15)16)8(12)6-9(7)13-3-1-2-4-13/h5-6H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMLENQCZLQTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319772 | |

| Record name | 4-chloro-2-nitro-5-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821917 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline | |

CAS RN |

87200-62-2 | |

| Record name | 4-chloro-2-nitro-5-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)

![Benzyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2830484.png)

![2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2830487.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2830490.png)

![1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2830491.png)

![9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2830494.png)

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)